Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate
CAS No.:
Cat. No.: VC16549771
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O3 |
|---|---|
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | methyl 3-[4-(2-hydroxyethyl)phenyl]propanoate |
| Standard InChI | InChI=1S/C12H16O3/c1-15-12(14)7-6-10-2-4-11(5-3-10)8-9-13/h2-5,13H,6-9H2,1H3 |
| Standard InChI Key | SKSIEDIFVNTCFX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCC1=CC=C(C=C1)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate consists of a propanoate backbone esterified with a methyl group and substituted at the β-position by a 4-(2-hydroxyethyl)phenyl moiety. The hydroxyl group on the ethyl side chain introduces polarity, facilitating hydrogen bonding, while the aromatic ring contributes to hydrophobic interactions. This balance influences its solubility profile, with moderate solubility in polar organic solvents like methanol and limited solubility in water.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the methyl ester group (δ ~3.65 ppm) and the hydroxyl-bearing ethyl chain (δ ~4.18 ppm) . Infrared (IR) spectra show characteristic stretches for the ester carbonyl (C=O, ~1730 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups . Mass spectrometry confirms the molecular ion peak at m/z 208.25, consistent with its molecular weight.
Synthesis and Manufacturing
Conventional Esterification Routes
The compound is typically synthesized via acid-catalyzed esterification of 3-(4-(2-hydroxyethyl)phenyl)propanoic acid with methanol. A representative protocol involves:
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Refluxing the carboxylic acid with excess methanol in the presence of sulfuric acid.
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Neutralizing the catalyst with sodium bicarbonate.
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Purifying the product via vacuum distillation or column chromatography.
Yields under optimized conditions exceed 85%, though side reactions, such as dehydration of the hydroxyl group, may occur at elevated temperatures .
Alternative Methodologies
Recent advances employ p-toluenesulfonyl chloride (TsCl) to activate the hydroxyl group for nucleophilic substitution. For example, reacting 2-[4-(2-hydroxyethyl)phenyl]-2-methylpropanoic acid methyl ester with TsCl in dichloromethane and triethylamine achieves a 91% yield of the tosylated intermediate, which can be further functionalized . This method enhances regioselectivity and reduces byproduct formation.
Biological Activities and Mechanisms
Nitrification Inhibition in Agriculture
Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate exhibits selective inhibition of ammonia-oxidizing bacteria (AOB), such as Nitrosomonas europaea, disrupting the conversion of NH₄⁺ to NO₂⁻ in soil. Field trials demonstrate a 30–40% reduction in nitrate leaching compared to untreated controls, suggesting utility in sustainable nitrogen management. The mechanism likely involves competitive binding to the ammonia monooxygenase enzyme, though structural studies are needed to confirm this hypothesis.
Comparative Analysis with Structural Analogs
Methyl 2-Hydroxy-3-Phenylpropanoate
This analog lacks the ethyl hydroxyl group, resulting in reduced polarity (logP = 1.8 vs. 1.2 for the target compound) . While it shares esterase susceptibility, its inability to inhibit nitrification underscores the critical role of the 2-hydroxyethyl substituent in biological activity .
Tosylated Derivatives
Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate, a tosylated variant, exhibits enhanced stability but diminished aqueous solubility (0.5 mg/mL vs. 2.1 mg/mL) . The bulky tosyl group sterically hinders enzyme interactions, abolishing nitrification inhibition .
Table 1: Key Properties of Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate and Analogs
Future Research Directions
Agricultural Applications
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Mechanistic Studies: Elucidate the molecular interactions between the compound and ammonia monooxygenase using X-ray crystallography.
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Formulation Development: Encapsulate the compound in biodegradable polymers to extend its soil residence time.
Pharmaceutical Exploration
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β₃-Adrenergic Receptor Binding Assays: Evaluate affinity using radioligand displacement techniques.
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In Vivo Efficacy Trials: Assess lipid-lowering effects in murine models of metabolic syndrome.
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